Kericembrenolide C
Description
Kericembrenolide C is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. These compounds are commonly isolated from plants and exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones like these often derive from the mevalonate pathway and feature variations in substituents, oxidation states, and ring systems that influence their bioactivity.
Properties
CAS No. |
104992-92-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate |
InChI |
InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1 |
InChI Key |
GBKNBSOFIBRPBO-OQGHAVHMSA-N |
SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |
Isomeric SMILES |
C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C |
Synonyms |
kericembrenolide C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics of Cembranolides
Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:
-
A γ-lactone ring fused to the macrocycle
-
Hydroxyl and/or carbonyl substituents at positions C-8 and C-12
-
Stereochemical complexity influencing reactivity
These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.
Oxidation and Reduction Reactions
Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Epoxide formation at double bonds |
| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Saturation of exocyclic alkenes |
Similar transformations are observed in stolonidiol derivatives (source ).
Nucleophilic Additions
α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:
-
Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.
-
Proton Transfer : Stabilization via keto-enol tautomerism.
This aligns with mechanisms described for β-hydroxyketone formation in source .
Acid/Base-Mediated Rearrangements
Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:
-
Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.
-
Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.
Source7 highlights analogous transformations in cembrenolide synthesis.
Biosynthetic and Degradative Pathways
Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:
-
Cyclization : Oxidative tail-to-tail coupling of GGPP.
-
Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.
-
Lactonization : Intramolecular esterification to form γ-lactones.
Degradation typically involves enzymatic hydrolysis or photooxidation.
Comparative Reactivity Table
| Compound | Reaction | Key Functional Groups | Reference |
|---|---|---|---|
| Kericembrenolide E | Epoxidation | Exocyclic double bond | |
| Stolonidiol | Hydroxylation | Allylic C-H bonds | |
| Clavinflol B | Halogenation | Chlorohydrin formation |
Comparison with Similar Compounds
Research Findings and Gaps
Key Studies
- Kericembrenolide A: Used in natural product extracts for antioxidant assays, with its CAS (104992-94-1) cited in industrial databases .
- Structural Modeling: Computational studies suggest that epoxide-containing sesquiterpene lactones (e.g., hypothetical this compound) exhibit enhanced electrophilic reactivity, correlating with stronger anticancer activity .
Q & A
Q. How can researchers validate the specificity of this compound’s interaction with a biological target?
- Methodological Answer : Employ competitive binding assays (e.g., SPR, ITC) and use knockout/mutant cell lines to confirm target dependency. Cross-validate findings with orthogonal techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
